5-叔丁基苯-1,3-二胺

描述

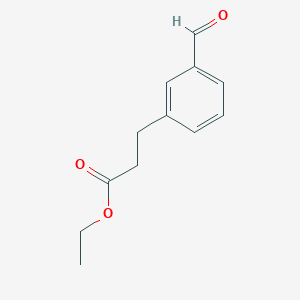

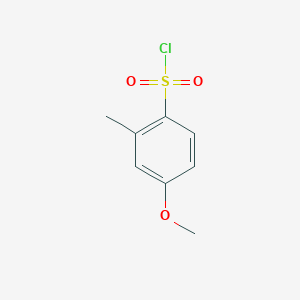

5-Tert-butylbenzene-1,3-diamine is a chemical compound with the molecular weight of 237.17 . It is also known as 5-tert-butylbenzene-1,3-diamine dihydrochloride . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was successfully synthesized by a simple coupling reaction using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials .

Molecular Structure Analysis

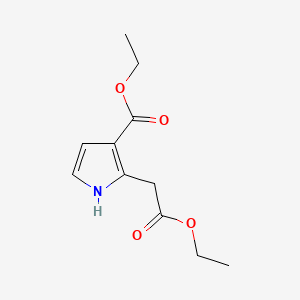

The InChI code for 5-Tert-butylbenzene-1,3-diamine is 1S/C10H16N2.2ClH/c1-10(2,3)7-4-8(11)6-9(12)5-7;;/h4-6H,11-12H2,1-3H3;2*1H . This indicates the presence of a benzene ring substituted with a tert-butyl group .

Chemical Reactions Analysis

The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds. This is because the radical formed from homolysis is resonance stabilized . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .

Physical And Chemical Properties Analysis

5-Tert-butylbenzene-1,3-diamine is a powder that is stored at room temperature . It has high solubility and good membrane-forming ability. It can be dissolved not only in some high boiling solvents such as DMF, NMP, DMAc, and m-Cresol at room temperature, but also in some low boiling solvents such as CHCl3, CH2Cl2, and THF .

科学研究应用

氟化聚酰亚胺的合成和性质

从5-叔丁基苯-1,3-二胺合成的氟化聚酰亚胺表现出卓越的溶解性、高拉伸强度、断裂伸长率和热稳定性。这些性质使它们适用于高性能应用(Yang & Hsiao, 2004)。

具有改善溶解性的聚酰亚胺

由5-叔丁基苯-1,3-二胺和各种芳香族四羧酸二酐衍生的聚酰亚胺已经开发出具有改善溶解性和机械性能的特性,使其成为适用于需要坚固和柔韧材料的工业应用的理想选择(Liaw & Liaw, 1996)。

低介电常数的芳香族聚酰亚胺

从5-叔丁基苯-1,3-二胺合成的含叔丁基侧链的新型聚酰亚胺具有低介电常数,适用于需要低介电材料的电子应用(Chern & Tsai, 2008)。

热化学性质

对分支烷基取代苯类化合物的热化学性质进行了广泛研究,包括5-叔丁基苯-1,3-二胺的衍生物。这些性质对于理解这些化合物的能量学和潜在应用至关重要(Verevkin, 1998)。

衍生物和聚酰亚胺的合成

对5-叔丁基苯-1,3-二胺的衍生物的制备和合成,以及它们在创造具有特定性质(如高热稳定性和机械强度)的聚酰亚胺中的应用,一直是研究的重点(Komen & Bickelhaupt, 1996)。

气体分离性能

含有二叔丁基苯和二甲基基团的聚酰亚胺表现出优异的气体分离性能和光学透明性,表明它们有望在工业分离过程中使用(Wang et al., 2020)。

对聚酰亚胺性质的影响

在氟化二胺中引入叔丁基取代基显著影响所得聚酰亚胺的溶解性、热稳定性和光学性质,展示了在聚合物化学中结构修饰的重要性(Lu et al., 2013)。

安全和危害

The safety information for 5-Tert-butylbenzene-1,3-diamine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

While specific future directions for 5-Tert-butylbenzene-1,3-diamine were not found in the search results, it’s worth noting that the compound has been used in the synthesis of highly soluble polyimides . These polyimides exhibited good gas separation properties and optical transparency, suggesting potential applications in these areas .

属性

IUPAC Name |

5-tert-butylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHAFSOLRVPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568137 | |

| Record name | 5-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylbenzene-1,3-diamine | |

CAS RN |

22503-17-9 | |

| Record name | 5-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)

![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)